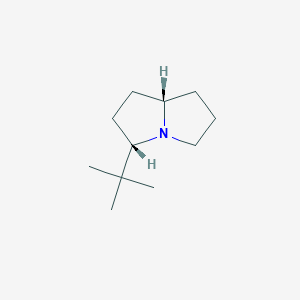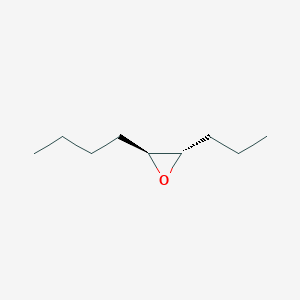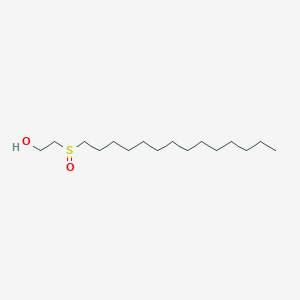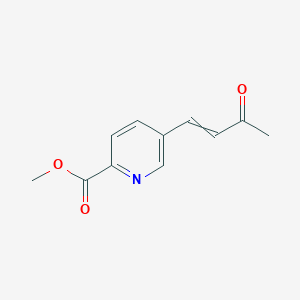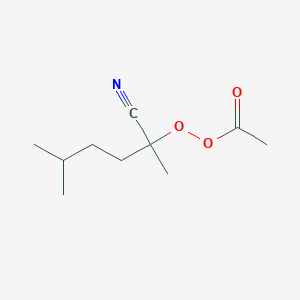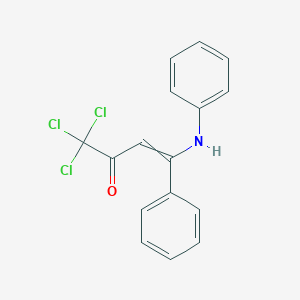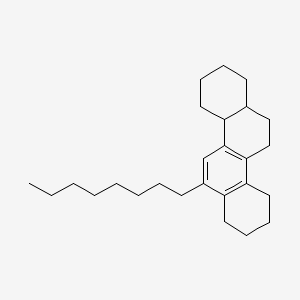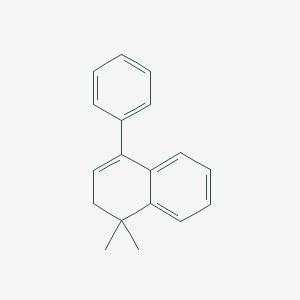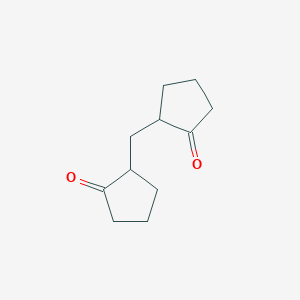
2,2'-Methylenedicyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenedicyclopentanone is an organic compound characterized by two cyclopentanone rings connected by a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenedicyclopentanone typically involves the reaction of cyclopentanone with formaldehyde under acidic or basic conditions. One common method is the acid-catalyzed condensation of cyclopentanone with formaldehyde, which results in the formation of the methylene bridge between the two cyclopentanone rings .
Industrial Production Methods: Industrial production methods for 2,2’-Methylenedicyclopentanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and optimized catalysts can enhance the efficiency of the industrial synthesis process .
化学反应分析
Types of Reactions: 2,2’-Methylenedicyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methylene bridge can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the methylene bridge under basic conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2,2’-Methylenedicyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,2’-Methylenedicyclopentanone involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and redox reactions .
相似化合物的比较
2,2’-Methylenedicyclohexanone: Similar structure but with cyclohexanone rings instead of cyclopentanone.
Cyclopentanone: A simpler structure with a single cyclopentanone ring.
Cyclohexanone: A single cyclohexanone ring, often used in similar types of reactions.
Uniqueness: 2,2’-Methylenedicyclopentanone is unique due to its dual cyclopentanone rings connected by a methylene bridge, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This structure allows for more complex and diverse chemical transformations .
属性
CAS 编号 |
55100-61-3 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
2-[(2-oxocyclopentyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H16O2/c12-10-5-1-3-8(10)7-9-4-2-6-11(9)13/h8-9H,1-7H2 |
InChI 键 |
UQGRMSBTXNYJFA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C1)CC2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


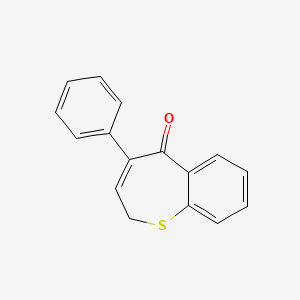

methanone](/img/structure/B14624954.png)
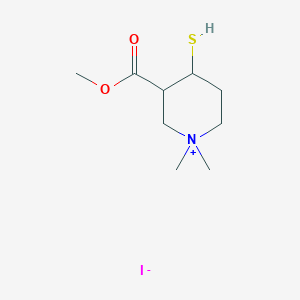
![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
